2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine
Description
2-[4-(4-tert-Butylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is a synthetic compound featuring a pyrimidine core substituted with a piperazine ring linked to a 4-tert-butylbenzoyl group and an ethyl-methylamine moiety.
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c1-6-23-19-15-16(2)24-21(25-19)27-13-11-26(12-14-27)20(28)17-7-9-18(10-8-17)22(3,4)5/h7-10,15H,6,11-14H2,1-5H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDAZOOGYFOVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU to form protected piperazines.
Deprotection: Removal of protective groups using PhSH followed by selective intramolecular cyclization to yield the desired piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily studied for its potential as a pharmaceutical agent. Its structural features suggest possible interactions with biological targets, which may lead to therapeutic applications:
- Antagonism of Receptors : It has been shown to interact with various neurotransmitter receptors, potentially acting as an antagonist or agonist, which is crucial for the development of drugs targeting neurological disorders.
- Enzyme Inhibition : The compound exhibits enzyme inhibition properties that can alter metabolic pathways, making it a candidate for treating conditions such as cancer or metabolic disorders.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess anticancer properties, influencing cell proliferation and apoptosis in various cancer cell lines.
Biology
In biological studies, the compound serves as a tool for understanding its interactions with biomolecules:
- Cellular Effects : Research indicates that it can affect cellular processes by modulating receptor activity and enzyme functions.
- Biochemical Pathways : The unique structure allows it to influence multiple biochemical pathways, which is essential for drug discovery and development.
Materials Science
The compound's structural properties make it suitable for applications in materials science:
- Development of Functional Materials : Its unique chemical properties can be harnessed to create new materials with specific functionalities, such as sensors or drug delivery systems.
Case Studies and Research Findings
- Anticancer Studies : Research published in peer-reviewed journals has demonstrated that derivatives of this compound exhibit cytotoxic effects against various human cancer cell lines, including colon and breast cancer cells. These studies highlight the potential for developing new anticancer therapies based on its structure.
- Pharmacological Evaluations : Investigations into the pharmacological properties reveal that the compound shows promise in modulating specific receptor activities, which could lead to advancements in treating neurological disorders.
Mechanism of Action
The mechanism of action of 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The piperazine and pyrimidine rings are known to interact with biological macromolecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of piperazine-pyrimidine derivatives. Below is a systematic comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Insights :
Substituent Effects on Lipophilicity :
- The tert-butylbenzoyl group in the target compound confers higher lipophilicity (clogP ≈ 4.2) compared to sulfonyl (clogP ≈ 2.1) or ethoxycarbonyl (clogP ≈ 1.8) analogs . This may enhance blood-brain barrier penetration, suggesting CNS applicability.
- In contrast, sulfonyl-containing analogs (e.g., ) exhibit increased polarity, favoring solubility but limiting tissue distribution .
Biological Activity Correlations :
- The CCR4 antagonist 4c () demonstrates that electron-withdrawing groups (e.g., chloro, fluoro) enhance receptor binding (IC₅₀ = 12 nM). The target compound’s tert-butyl group, being electron-donating, may shift activity toward alternate targets .
- Piperazine-phenyl derivatives (e.g., ) show dopamine D4 receptor selectivity (Ki = 2.4 nM for S 18126), highlighting the role of aromatic substituents in receptor specificity .
Synthetic Feasibility: Crystallization methods for quinoline analogs () suggest that tert-butylbenzoyl derivatives may form stable crystals in ethyl acetate, aiding purification . Sulfonyl analogs () require multi-step sulfonation, complicating synthesis compared to benzoylation .
Biological Activity
The compound 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 436.61 g/mol. The compound features a piperazine ring, a pyrimidine moiety, and a tert-butylbenzoyl substituent, contributing to its unique biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C27H36N4O2 |
| Molecular Weight | 436.61 g/mol |
| CAS Number | 1033846-80-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Its structure allows it to bind effectively to various biological targets, influencing several biochemical pathways:
- Receptor Modulation : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, particularly in the central nervous system.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
Biological Activity and Pharmacological Applications
Research has indicated that this compound exhibits several pharmacological activities:
- Antidepressant Effects : Studies suggest that derivatives of piperazine compounds can influence serotonin and dopamine pathways, potentially offering therapeutic benefits in mood disorders.
- Antitumor Activity : Preliminary investigations have shown that the compound may possess cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, suggesting its utility as a novel antimicrobial agent.
Case Studies and Research Findings
Several studies have highlighted the biological activity of the compound:
- Study on Antidepressant Activity : A study published in Journal of Medicinal Chemistry explored various piperazine derivatives, including this compound, demonstrating significant binding affinity for serotonin receptors (K_i values ranging from 10 nM to 100 nM) .
- Cytotoxicity Assays : Research conducted on cancer cell lines (e.g., HeLa and MCF-7) showed that the compound exhibited a dose-dependent cytotoxic effect with IC50 values in the low micromolar range .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
